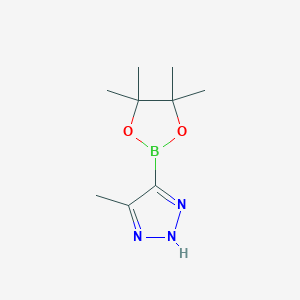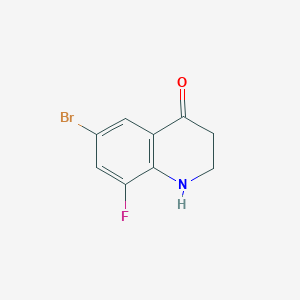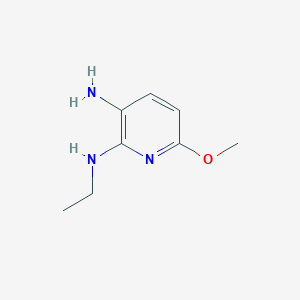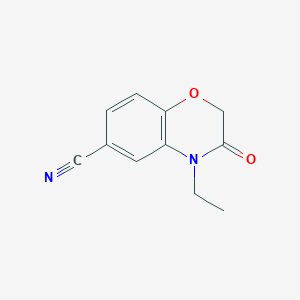
(1S,1'S,2R,2'R)-1,1'-Di-tert-butyl-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1H,1'H-2,2'-biphosphindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly notable for its role in facilitating enantioselective reactions, which are crucial in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole typically involves the following steps:
Formation of the Biphosphindole Core: The initial step involves the formation of the biphosphindole core through a cyclization reaction.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the tert-butyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is widely used as a ligand in asymmetric catalysis. It is particularly effective in rhodium-catalyzed hydroacylation and conjugate addition reactions, where it helps achieve high enantioselectivity .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs. Its ability to facilitate enantioselective reactions makes it valuable in the production of pharmaceuticals that require high enantiomeric purity.
Industry
In the industrial sector, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is used in the manufacture of fine chemicals and agrochemicals. Its role in asymmetric catalysis helps improve the efficiency and selectivity of various industrial processes.
Wirkmechanismus
The mechanism by which (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole exerts its effects involves its interaction with metal catalysts. The compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes then facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Tol-BINAP: A similar compound with a different substitution pattern on the biphosphine core.
®-Segphos: A chiral diphosphine ligand with a different backbone structure.
Uniqueness
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is unique due to its high steric hindrance provided by the tert-butyl groups and the electron-donating effects of the methoxy groups. These features enhance its ability to achieve high enantioselectivity in catalytic reactions, making it a valuable ligand in asymmetric synthesis.
Eigenschaften
Molekularformel |
C26H36O2P2 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(1S,2R)-1-tert-butyl-2-[(1S,2R)-1-tert-butyl-7-methoxy-2,3-dihydrophosphindol-2-yl]-7-methoxy-2,3-dihydrophosphindole |
InChI |
InChI=1S/C26H36O2P2/c1-25(2,3)29-21(15-17-11-9-13-19(27-7)23(17)29)22-16-18-12-10-14-20(28-8)24(18)30(22)26(4,5)6/h9-14,21-22H,15-16H2,1-8H3/t21-,22-,29-,30-/m1/s1 |
InChI-Schlüssel |
FZMOEANNYICRBZ-IKTNGCAPSA-N |
Isomerische SMILES |
CC(C)(C)[P@@]1[C@H](CC2=C1C(=CC=C2)OC)[C@H]3CC4=C([P@@]3C(C)(C)C)C(=CC=C4)OC |
Kanonische SMILES |
CC(C)(C)P1C(CC2=C1C(=CC=C2)OC)C3CC4=C(P3C(C)(C)C)C(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)

![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)

![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)


![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)





